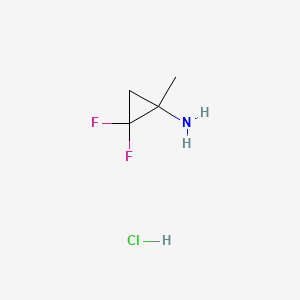

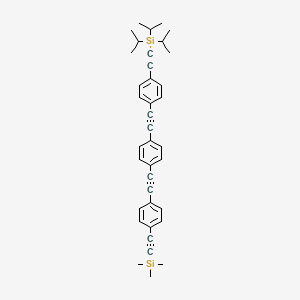

![molecular formula C8H10N4O B1315909 3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙醇 CAS No. 85599-32-2](/img/structure/B1315909.png)

3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

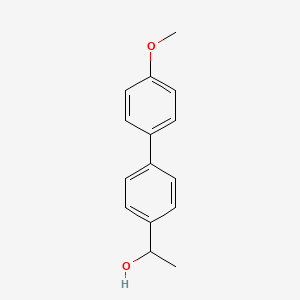

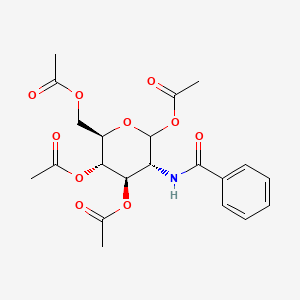

“3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” is a compound with the empirical formula C8H10N4O and a molecular weight of 178.19 . It is a unique chemical that is part of the [1,2,4]Triazolo[1,5-a]pyrimidines class of compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” can be represented by the SMILES string OCCCC1=CN2C(N=C1)=NC=N2 .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its InChI key is IQKLNRWUTAAYQD-UHFFFAOYSA-N .科学研究应用

Antibacterial Applications

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol: has been identified as a compound with potential antibacterial properties. Its structure allows for interaction with bacterial cell components, possibly leading to the inhibition of cell growth or replication. This application is particularly relevant in the search for new antibiotics to combat resistant strains of bacteria .

Antifungal Uses

Similar to its antibacterial uses, this compound also shows promise in antifungal applications. Its molecular framework can be effective against various fungal pathogens, offering a new avenue for treating fungal infections, which are a significant concern in both agriculture and medicine .

Antiviral Activity

The triazolopyrimidine core of the compound suggests that it may interfere with viral replication mechanisms. This makes it a candidate for inclusion in antiviral drug research, potentially contributing to treatments for diseases caused by viruses .

Anticancer Research

In the field of oncology, 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is being explored for its anticancer properties. It may interact with cancer cell lines, inducing apoptosis or inhibiting proliferation. This application is crucial given the ongoing need for more effective cancer therapies .

Agrochemical Development

The compound’s bioactivity extends to agricultural applications, where it could serve as a lead compound for the development of new herbicides or pesticides. Its efficacy in controlling pests or unwanted vegetation could be significant for crop protection strategies .

Coordination Chemistry

Due to its versatile binding properties, this compound is used in coordination chemistry to create complex structures with metals. These complexes can be studied for their interactions in biological systems, which is valuable for both medicinal chemistry and materials science .

未来方向

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol”, has attracted significant interest due to their valuable biological properties . Future research may focus on exploring their potential applications in various fields, such as agriculture and medicinal chemistry .

属性

IUPAC Name |

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKLNRWUTAAYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=NN21)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574780 |

Source

|

| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

CAS RN |

85599-32-2 |

Source

|

| Record name | 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。